

Application Note: Quantification of Butoconazole Nitrate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Butoconazole	
Cat. No.:	B1668104	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **butoconazole** nitrate in bulk drug substances and pharmaceutical formulations. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for quality control and research applications.

Introduction

Butoconazole nitrate is an imidazole antifungal agent used in the treatment of vulvovaginal candidiasis. Accurate and reliable quantification of **butoconazole** in pharmaceutical products is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for this purpose due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of **butoconazole** nitrate, including system suitability, sample preparation, and method validation parameters.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been established for the optimal separation and



quantification of **butoconazole** nitrate.

Parameter	Recommended Conditions	
HPLC System	Isocratic HPLC with UV-Vis Detector	
Column	C18, 4.6 mm x 25 cm, 5 µm packing (L1)[1]	
Mobile Phase	Methanol and 0.05 M Phosphate Buffer (pH 3.1) (3:1 v/v)[1][2]	
Flow Rate	1.0 mL/min	
Column Temperature	40 °C[1]	
Detection Wavelength	229 nm[1]	
Injection Volume	10 μL[1]	
Run Time	Approximately 10 minutes	

2. Preparation of Solutions

- a. Mobile Phase Preparation: Prepare a 0.05 M sodium dihydrogen orthophosphate buffer and adjust the pH to 3.1 with phosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 1:3 ratio (v/v). Degas the mobile phase by sonication or helium sparging before use.
- b. Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of USP **Butoconazole** Nitrate Reference Standard (RS) and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored under refrigeration when not in use.
- c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 20, 40, 60, 80 μ g/mL). These solutions are used to construct the calibration curve.
- d. Sample Preparation (for a Cream Formulation): Accurately weigh a quantity of the cream formulation equivalent to about 20 mg of **butoconazole** nitrate and transfer it to a 100 mL



volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the active ingredient. Cool the solution to room temperature and dilute to volume with the mobile phase. Mix well and filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[1]

3. System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:

- Tailing Factor: Should not be more than 1.5.[1]
- Theoretical Plates: Should not be less than 2800.[1]
- Relative Standard Deviation (RSD) of Peak Areas: Should not be more than 1.5%.[1]

4. Analytical Procedure

Once the system suitability is established, inject the prepared standard and sample solutions into the chromatograph. Record the peak areas for the **butoconazole** peak.

5. Calculation

The concentration of **butoconazole** nitrate in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions. The quantity of **butoconazole** nitrate in the portion of the sample taken can be calculated using the following formula:

Where:

- C_sample is the concentration of **butoconazole** in the sample preparation from the calibration curve.
- C std is the concentration of the standard solution.
- Area_sample is the peak area of the **butoconazole** in the sample chromatogram.
- Area_std is the peak area of the butoconazole in the standard chromatogram.



• Dilution_Factor is the dilution factor used during sample preparation.

Data Presentation

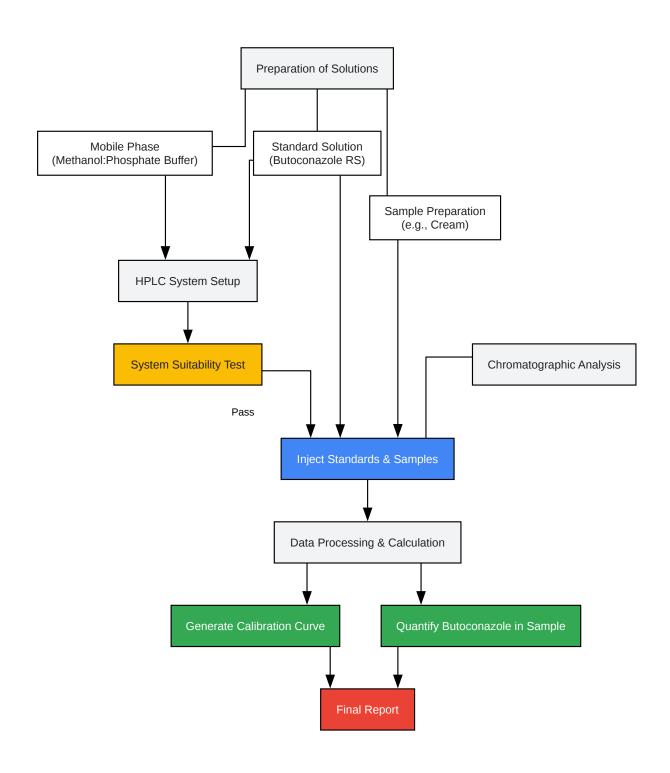
Table 1: Summary of Chromatographic Conditions and Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity Range	0-80 μg/mL[2]	Correlation Coefficient $(r^2) \ge 0.998[2]$
Correlation Coefficient (r²)	0.999	≥ 0.995
Precision (%RSD)		
- Intraday	< 2.0%	≤ 2.0%
- Interday	< 2.0%	≤ 2.0%
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Limit of Detection (LOD)	Dependent on instrumentation	To be determined
Limit of Quantification (LOQ)	Dependent on instrumentation	To be determined
Robustness	The method is robust for small, deliberate variations in mobile phase composition, flow rate, and column temperature.[2]	System suitability parameters are met.

Visualizations

Experimental Workflow for **Butoconazole** Quantification



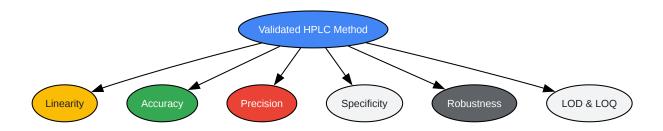


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Caption: Workflow for HPLC quantification of **butoconazole**.



Logical Relationship of Method Validation Parameters



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Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of **butoconazole** nitrate in pharmaceutical dosage forms. The method validation results confirm that it meets the requirements for routine quality control analysis. Adherence to the outlined protocol will ensure consistent and accurate results.

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References

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